molecular formula C15H10N4O5 B2730434 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 946281-83-0

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2730434
CAS No.: 946281-83-0
M. Wt: 326.268
InChI Key: LTCRZUNSUKRNLW-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of isoxazole, oxadiazole, and benzofuran moieties within a single molecule makes it a versatile scaffold for drug development.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could act as an inhibitor of key enzymes in microbial or cancer cell metabolism, thereby exerting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including isoxazole and oxadiazole moieties. These structural features are associated with a variety of biological activities, making this compound a subject of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C13H12N4O4\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_4

This structure includes an isoxazole ring fused to a 1,3,4-oxadiazole ring and a methoxybenzofuran moiety, which contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through the cyclization of hydroxylamine with β-ketoesters.
  • Oxadiazole Formation : This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Final Coupling : The final step involves attaching the benzofuran moiety using acetic anhydride and appropriate catalysts.

Antimicrobial Properties

Research has indicated that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they possess potent activity against various bacterial strains. Specifically:

  • Isoxazole derivatives have demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively studied. Compounds similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes:

  • Selective COX Inhibition : Certain isoxazole derivatives have been reported to exhibit selective COX-2 inhibition with low toxicity towards normal cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of isoxazole derivatives, this compound was tested against several bacterial strains. Results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Target CompoundPseudomonas aeruginosa22

These findings suggest that the target compound exhibits significant antibacterial activity comparable to known antibiotics .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). The results showed:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1075
5050
10030

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

Properties

IUPAC Name

7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c1-21-9-4-2-3-8-7-11(22-12(8)9)13(20)17-15-19-18-14(23-15)10-5-6-16-24-10/h2-7H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCRZUNSUKRNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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